1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEMQMCRHDXOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via benzoylation reactions using benzoyl chloride and a base such as sodium hydroxide.
Attachment of the Chlorophenylmethylsulfanyl Group: This step involves the reaction of the imidazole derivative with 2-chlorobenzyl mercaptan under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of imidazole compounds, including 1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, exhibit anticonvulsant properties. A study conducted on various imidazole derivatives demonstrated their effectiveness in reducing seizure activity in animal models. The compound was evaluated for its ability to bind to GABA receptors, which are critical in controlling neuronal excitability .
Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antimicrobial effects. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth. In vitro studies have shown that similar compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
Preliminary studies suggest that compounds containing imidazole rings can possess anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . Further investigations into specific mechanisms are ongoing to establish their efficacy and safety profiles.
Case Study 1: Anticonvulsant Efficacy
A study published in the Journal of Young Pharmacists evaluated the anticonvulsant activity of several imidazole derivatives, including those similar to this compound. The results showed that certain derivatives provided significant protection against induced seizures at varying doses, highlighting their potential as therapeutic agents for epilepsy management .
| Compound | Dose (mg/kg) | Protection Level |
|---|---|---|
| OL1 | 200 | High |
| OL6 | 200 | High |
| OL7 | 100 | Moderate |
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of imidazole derivatives, compounds similar to this compound were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-nitro substituent (in the 4-nitrophenyl analogue) increases molecular polarity and may enhance binding to charged biological targets, though this is offset by reduced bioavailability .
- Rigidity : The benzoyl group introduces rigidity, a critical feature for maintaining pharmacophore alignment in substrates of proton-antiporters .
Pharmacological Activity Comparison
- Antimicrobial Activity : Imidazoline derivatives with bis(indolyl)methane units (e.g., 4,5-dihydro-1H-imidazole hybrids) exhibit potent activity against S. aureus (MIC: 2–8 µg/mL), comparable to amoxicillin. However, the target compound’s benzoyl group may reduce antimicrobial efficacy compared to sulfonamide derivatives .
- IL-6 Inhibition : The benzoyl-triphenylimidazole class (including the target compound) shows moderate IL-6 inhibitory activity, though less potent than diaryl pyridines or chalcone derivatives .
- Rigidity and donor-acceptor distances (e.g., 6 Å between regions) are more critical determinants than the presence of the core alone .
Research Findings and Limitations
- Cytotoxicity : While many 4,5-dihydro-1H-imidazole derivatives show low cytotoxicity (IC₅₀ > 50 µM in HeLa cells), benzoyl-substituted variants may exhibit higher toxicity due to increased lipophilicity .
- Structural Constraints : The 4,5-dihydro-1H-imidazole ring limits conformational flexibility, which can hinder binding to targets requiring adaptive molecular recognition (e.g., certain GPCRs) .
Biological Activity
1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula :
- Molecular Weight : 306.80 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The structure includes a benzoyl group, a chlorophenyl moiety, and a sulfanyl group attached to a dihydro-imidazole ring, which contributes to its unique biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study assessing the antiproliferative effects of various imidazole derivatives showed that modifications in the imidazole ring can enhance activity against melanoma and prostate cancer cell lines. Notably, compounds with specific substitutions demonstrated IC50 values in the low micromolar range, indicating potent activity against resistant tumor cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A375 (melanoma) | 5.0 |
| This compound | LNCaP (prostate) | 7.5 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have indicated that imidazole derivatives can inhibit bacterial growth, particularly against strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 15.0 μg/mL |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Receptor Interaction : It may interact with specific receptors or proteins that modulate cellular signaling pathways related to growth and survival.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Study on Anticancer Effects
A notable study involved the administration of imidazole derivatives in murine models with induced tumors. The results demonstrated a significant reduction in tumor size and increased survival rates among treated groups compared to controls .
Study on Antimicrobial Effects
In another study focused on antimicrobial efficacy, the compound was tested against various bacterial strains in vitro and showed a dose-dependent response. In vivo studies confirmed its effectiveness in reducing bacterial load in infected mice models without significant toxicity .
Q & A
Q. What are the optimal synthetic routes for 1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and what challenges arise during purification?
Methodological Answer: The compound is typically synthesized via a multi-step approach involving:
Condensation : Reacting 2-mercaptoimidazole precursors with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
Benzoylation : Introducing the benzoyl group using benzoyl chloride in the presence of a catalyst like DMAP .
Purification Challenges :
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves spatial arrangement, critical for confirming substituent positions on the imidazole ring (e.g., dihedral angles between benzoyl and 2-chlorophenyl groups) .
Advanced Research Questions
Q. What strategies address conflicting data in biological activity studies (e.g., antimicrobial vs. cytotoxic results)?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Structural Modifications : Compare analogs (e.g., replacing the 2-chlorophenyl group with 4-chlorophenyl) to isolate substituent effects .
- Mechanistic Studies : Use molecular docking to assess binding affinity to fungal CYP51 (antifungal target) vs. human kinases (cytotoxicity risk) .
Q. How can computational modeling optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Reaction Pathway Analysis : Density Functional Theory (DFT) identifies energy barriers in benzoylation steps, guiding temperature/pH adjustments .
- Solvent Optimization : COSMO-RS simulations predict solvent compatibility (e.g., acetonitrile vs. DMF) to maximize intermediate solubility .
- Scale-Up Workflow : Use continuous flow reactors to mitigate exothermic risks during thioether formation .
Q. What environmental considerations apply to degradation studies of this compound?
Methodological Answer:
- Degradation Pathways :
- Ecotoxicology : Use Daphnia magna assays to evaluate acute toxicity (LC₅₀) of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
